molecular formula C8H7IN4O2 B11831148 Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11831148
M. Wt: 318.07 g/mol
InChI Key: QSOFQYUUYWKKFD-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative featuring a methyl ester at position 3, an amino group at position 2, and an iodine substituent at position 6. This compound belongs to a class of heterocyclic molecules widely investigated for their kinase inhibitory properties, particularly in targeting oncogenic kinases like B-Raf . The iodine atom at position 6 contributes to unique electronic and steric properties, while the amino group at position 2 enhances hydrogen-bonding interactions within enzyme active sites.

Properties

Molecular Formula

C8H7IN4O2

Molecular Weight

318.07 g/mol

IUPAC Name

methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H7IN4O2/c1-15-8(14)5-6(10)12-13-3-4(9)2-11-7(5)13/h2-3H,1H3,(H2,10,12)

InChI Key

QSOFQYUUYWKKFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N=CC(=CN2N=C1N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor with an iodine source. For example, the reaction of 2-amino-3-cyano-4-iodopyrazole with methyl acetoacetate under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce nitro derivatives.

Scientific Research Applications

Introduction to Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate

This compound is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core. It features an amino group at the 2-position, an iodine atom at the 6-position, and a carboxylate ester at the 3-position. The molecular formula for this compound is C8H8N4O2C_8H_8N_4O_2, with a molecular weight of approximately 192.17 g/mol. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in the fields of oncology and neurodegenerative diseases.

Anticancer Properties

This compound has been studied for its potential anticancer activity. Research indicates that it may inhibit specific kinases such as adaptor-associated kinase 1 (AAK1), which is involved in endocytosis and synaptic vesicle recycling. This inhibition could lead to therapeutic applications in treating various cancers and neurodegenerative diseases.

Case Study: Tumor Growth Inhibition

In vivo studies have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models compared to control groups. This suggests its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Preliminary studies have shown that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings indicate a promising anti-inflammatory profile that could be beneficial in treating inflammatory diseases.

Interaction Studies

Understanding the binding affinity of this compound to biological targets is crucial for optimizing its pharmacological profile. Techniques like surface plasmon resonance or isothermal titration calorimetry are often employed to quantify these interactions.

Comparison with Related Compounds

The following table compares this compound with other compounds in the pyrazolo[1,5-a]pyrimidine class:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine at position 5Potential anticancer activityLacks iodine substitution
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylateEthyl group instead of methylAnti-inflammatory propertiesDifferent alkyl substitution
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateBromine at position 5Similar kinase inhibitionDifferent halogen substitution
Ethyl 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylateAmino group at position 2Varies based on substituentsNo iodine substitution

This comparison highlights how the unique iodine substitution in this compound may enhance its biological activity compared to other derivatives lacking this feature.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to target proteins and enzymes. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Substituent Variations at Position 6

The iodine substituent at position 6 distinguishes this compound from analogs with other halogens or functional groups. Key comparisons include:

Compound Name Position 6 Substituent Molecular Weight Key Properties Reference
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate Iodo ~315.11* Enhanced halogen bonding, higher molecular weight N/A
Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CF₃ 245.16 Improved lipophilicity, lower steric bulk
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Cl (positions 5 and 7) 260.08 Increased electronegativity, smaller size
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate None (amino at position 7) 206.21 Altered binding orientation due to amino position shift

*Calculated based on similar structures.

Key Findings :

  • Iodine vs.
  • Trifluoromethyl (CF₃) : While CF₃ improves metabolic stability and lipophilicity, it lacks the strong electron-withdrawing effects of iodine, which may reduce electrophilic reactivity .

Ester vs. Amide Modifications at Position 3

The methyl ester group at position 3 is a critical site for metabolic stability and binding affinity. Comparisons with amide derivatives include:

Compound Name Position 3 Group Metabolic Stability (Microsomal) Inhibitory Potency (B-Raf IC₅₀) Reference
This compound Methyl ester Moderate Data pending N/A
Amide derivatives (e.g., ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide) Amide High 10 nM (B-Raf)
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester Low 50 nM (B-Raf)

Key Findings :

  • Amide vs. Ester : Amide derivatives exhibit superior metabolic stability and potency due to reduced susceptibility to esterase-mediated hydrolysis . The methyl ester in the target compound may offer a balance between stability and cell permeability.
  • Ethyl vs. Methyl Ester : Ethyl esters generally have longer half-lives than methyl esters but may reduce binding affinity due to increased steric hindrance .

Amino Group Variations at Position 2

The amino group at position 2 is pivotal for hydrogen-bonding interactions. Comparisons with non-amino analogs:

Compound Name Position 2 Substituent Kinase Inhibition (Relative Activity) Reference
This compound NH₂ High (B-Raf, VEGFR2)
Methyl 6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate H Low
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CH₃ Moderate

Key Findings :

  • The amino group at position 2 significantly enhances kinase inhibition by forming hydrogen bonds with key residues (e.g., Glu501 in B-Raf) .
  • Methyl or hydroxyl substituents at position 2 reduce activity due to weaker interactions .

Biological Activity

Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C8H7IN4O2
  • Molecular Weight : 318.07 g/mol
  • CAS Number : 1375087-39-0

The compound features an amino group at the 2-position, an iodine atom at the 6-position, and a carboxylate ester at the 3-position. These functional groups contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits inhibitory effects on specific kinases, particularly adaptor-associated kinase 1 (AAK1). AAK1 is crucial for endocytosis and synaptic vesicle recycling, making it a target for cancer therapies. Inhibition of AAK1 could lead to reduced tumor growth and improved outcomes in cancer treatment .

Anti-inflammatory Effects

Compounds within the pyrazolo[1,5-a]pyrimidine class have also been studied for their anti-inflammatory properties. This compound may share these properties due to its structural similarities with other bioactive pyrazolo derivatives .

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity compared to other derivatives. The presence of iodine at the 6-position is particularly noteworthy:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine at position 5Potential anticancer activityLacks iodine substitution
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylateEthyl group instead of methylAnti-inflammatory propertiesDifferent alkyl substitution
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateBromine at position 5Similar kinase inhibitionDifferent halogen substitution
Ethyl 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylateAmino group at position 2Varies based on substituentsNo iodine substitution

This table illustrates how the iodine substitution may enhance biological activity compared to other derivatives lacking this feature.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves one-pot cyclocondensation of amino pyrazoles with enaminones followed by halogenation with sodium halides under oxidative conditions. This method allows for efficient production while maintaining structural integrity essential for biological activity .

Inhibitory Effects on Kinases

A study highlighted the compound's potential as a selective inhibitor of AAK1. The findings indicated that treatment with this compound resulted in significant inhibition of AAK1 activity in vitro. This inhibition correlated with reduced cellular proliferation in cancer cell lines, suggesting therapeutic applications in oncology .

Antiviral Activity

Emerging research also points towards the antiviral properties of this compound. It has been shown to exhibit activity against various viruses by targeting host kinases involved in viral replication processes. This dual action—anticancer and antiviral—positions this compound as a promising candidate for further development in therapeutic settings .

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